

N1-Acetyl Triethylenetetramine-d4 chemical properties

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Compound of Interest

Compound Name: N1-Acetyl Triethylenetetramine-d4

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N1-Acetyl Triethylenetetramine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical applications of **N1-Acetyl Triethylenetetramine-d4**. This deuterated acetylated metabolite of Triethylenetetramine (TETA) is a critical tool in pharmacokinetic and metabolic studies, primarily serving as an internal standard for the quantification of its non-deuterated counterpart, N1-Acetyl Triethylenetetramine.

Core Chemical and Physical Properties

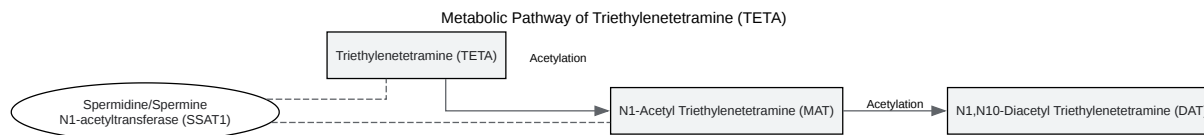
N1-Acetyl Triethylenetetramine-d4 is the isotopically labeled analog of N1-Acetyl Triethylenetetramine, a primary metabolite of the copper-chelating agent Triethylenetetramine (TETA). The introduction of four deuterium atoms provides a distinct mass difference for mass spectrometry-based quantification, without significantly altering its chemical behavior.

Below is a summary of its known and predicted chemical and physical properties. It is important to note that experimentally determined physical data for the deuterated compound is limited in publicly available literature; therefore, some values are predicted or are for the non-deuterated analog.

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ D ₄ N ₄ O	[1][2]
Molecular Weight	192.30 g/mol	[1]
Appearance	Off-white solid	[1]
Solubility	Slightly soluble in water	[1]
Purity	>98%	[1]
Storage Conditions	Store at 2-8°C under an inert atmosphere	[1]
Predicted Boiling Point	401.495 ± 30.00 °C (at 760 Torr)	N/A
Predicted Density	1.002 ± 0.06 g/cm ³ (at 25°C, 760 Torr)	N/A
Predicted pKa	16.154 ± 0.46	N/A
IUPAC Name	N-[2-[[2-(2-aminoethylamino)-1,1,2,2-tetradeuterioethyl]amino]ethyl]acetamide	[1]
Synonyms	N1 acetyl Triethyltetramine D4; N-[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]acetamide-d4; N1-Acetyltriethylenetetramine-d4	[1]

Metabolic Pathway of Triethylenetetramine (TETA)

The parent compound, Triethylenetetramine (TETA), undergoes a two-step acetylation process in the body, primarily mediated by spermidine/spermine N1-acetyltransferase (SSAT1) and potentially other N-acetyltransferases.[3][4] This metabolic cascade is crucial for the clearance and detoxification of TETA. The primary metabolite is N1-acetyltriethylenetetramine (MAT), which can be further acetylated to form N1,N10-diacetyltriethylenetetramine (DAT).[3][4]



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Metabolism of TETA to its acetylated forms.

Experimental Protocols

Representative Synthesis of N1-Acetyl Triethylenetetramine

While the specific, detailed synthesis protocol for the deuterated **N1-Acetyl Triethylenetetramine-d4** is often proprietary to commercial suppliers, a general method for the synthesis of the non-deuterated analog, N1-Acetyl Triethylenetetramine, can be adapted.[5] The introduction of the deuterium atoms would typically be achieved by using a deuterated starting material.

Materials:

- Linear triethylenetetramine tetrahydrochloride (TETA·4HCl)
- Sodium hydroxide (NaOH)
- Ethanol
- Acetic anhydride or acetyl chloride (for the acetylation step)

Procedure:

- Preparation of Free Base TETA:
 - Dissolve 40.0 g of sodium hydroxide in 1000 mL of ethanol in a reactor with stirring.

- Add 70.0 g of linear triethylenetetramine·4HCl to the solution at a temperature below 30°C.
- Stir the mixture for 4 hours.
- Filter the reaction mixture to remove the sodium chloride byproduct.[5]
- Heat the filtrate to 80°C and concentrate under vacuum to remove the ethanol.
- Perform vacuum distillation, raising the temperature to 130-170°C, to obtain the free base of triethylenetetramine.[5]
- Monoacetylation:
 - The selective mono-acetylation of the primary amine can be achieved by reacting the purified triethylenetetramine free base with a controlled amount (e.g., one molar equivalent) of an acetylating agent like acetic anhydride in a suitable solvent. The reaction conditions (temperature, time) would need to be optimized to favor the formation of the mono-acetylated product over the di-acetylated form.

Note on Deuteration: To synthesize **N1-Acetyl Triethylenetetramine-d4**, a deuterated precursor, such as deuterated triethylenetetramine, would be used in the acetylation step.

Purification

Purification of the synthesized N1-Acetyl Triethylenetetramine can be achieved through various chromatographic techniques. For analytical applications, achieving high purity is essential.

- Liquid-Liquid Extraction: This technique can be employed to separate the acetylated product from the reaction mixture. Ethyl acetate has been shown to be an effective extraction solvent for N1-Acetyl Triethylenetetramine from plasma matrices, with recovery rates ranging from 60% to 98%.[6]
- Solid-Phase Extraction (SPE): SPE is another effective method for purification and is particularly useful for reducing ion suppression effects in subsequent LC-MS/MS analysis.[6]

Analytical Method: LC-MS/MS for Quantification in Human Plasma

N1-Acetyl Triethylenetetramine-d4 is primarily used as an internal standard for the accurate quantification of N1-Acetyl Triethylenetetramine in biological matrices. A validated LC-MS/MS method for the simultaneous determination of Trientine and N1-Acetyl Trientine in human plasma has been described.

Sample Preparation:

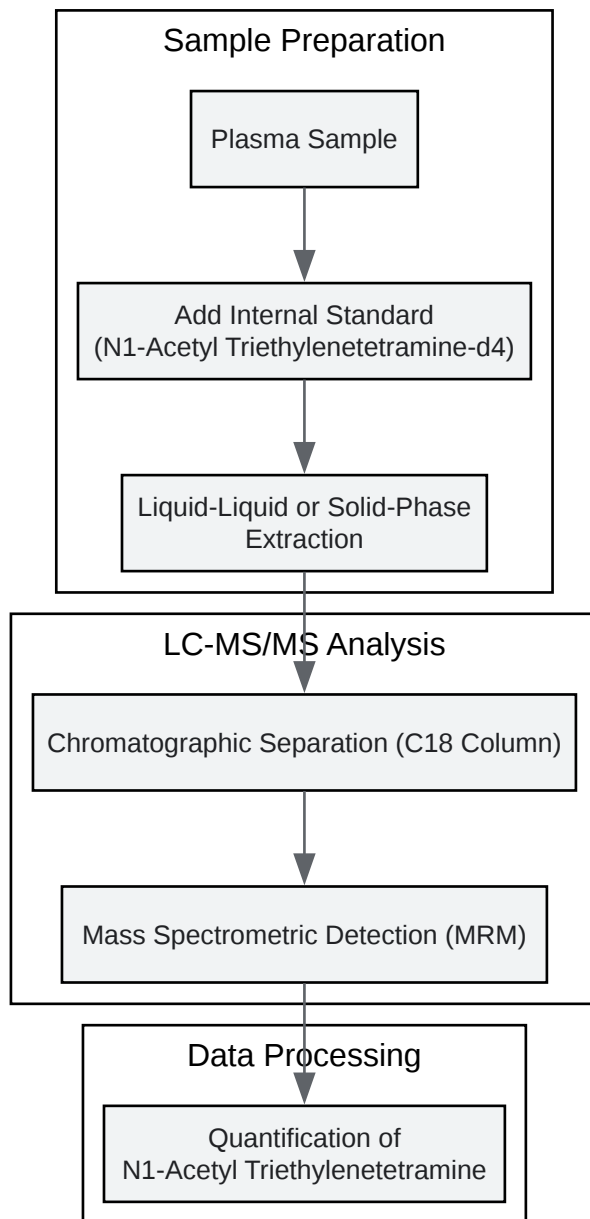
- To 200 μ L of human plasma, add the internal standard (**N1-Acetyl Triethylenetetramine-d4**).
- Perform a liquid-liquid extraction to isolate the analytes.

LC-MS/MS Parameters:

- Chromatographic Column: A C18 column (e.g., Xtimate, 4.6 x 50 mm, 5 μ m).
- Mobile Phase: An isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10mM ammonium acetate).
- Flow Rate: 1 mL/min.
- Column Temperature: 40°C.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

The following diagram illustrates the general workflow for the analytical quantification of N1-Acetyl Triethylenetetramine using its deuterated analog as an internal standard.

Analytical Workflow for N1-Acetyl Triethylenetetramine Quantification



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LC-MS/MS analytical workflow.

Conclusion

N1-Acetyl Triethylenetetramine-d4 is an indispensable tool for researchers and drug development professionals working with Triethylenetetramine. Its use as an internal standard allows for precise and accurate quantification of the primary metabolite, N1-Acetyl

Triethylenetetramine, in complex biological matrices. This technical guide provides a foundational understanding of its chemical properties, metabolic context, and analytical applications, serving as a valuable resource for its effective utilization in research and development.

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